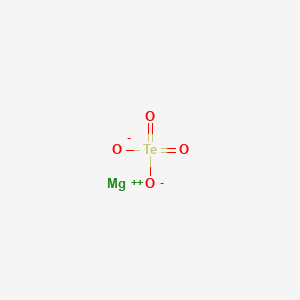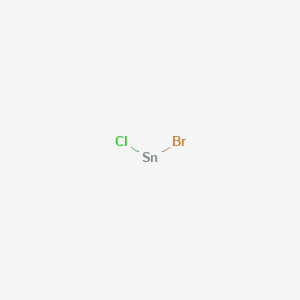![molecular formula C22H32P2 B13737552 (1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane](/img/structure/B13737552.png)
(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane is a chiral diphosphine ligand widely used in coordination chemistry and homogeneous catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane typically involves the reaction of tert-butyl(phenyl)phosphine with a chiral ethane derivative. One common method is the reaction of tert-butyl(phenyl)phosphine with (1S,2S)-1,2-dibromoethane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in the presence of suitable metal complexes.
Coordination: It forms stable coordination complexes with transition metals such as palladium, platinum, and rhodium.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Metal complexes, typically in the presence of a base.
Coordination: Transition metal salts or complexes, often in an inert atmosphere.
Major Products
- **Oxidation
Properties
Molecular Formula |
C22H32P2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(S)-tert-butyl-[2-[tert-butyl(phenyl)phosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C22H32P2/c1-21(2,3)23(19-13-9-7-10-14-19)17-18-24(22(4,5)6)20-15-11-8-12-16-20/h7-16H,17-18H2,1-6H3/t23-,24-/m1/s1 |
InChI Key |
QCGQZQVMBJGWNL-DNQXCXABSA-N |
Isomeric SMILES |
CC(C)(C)[P@](CC[P@](C1=CC=CC=C1)C(C)(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)P(CCP(C1=CC=CC=C1)C(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



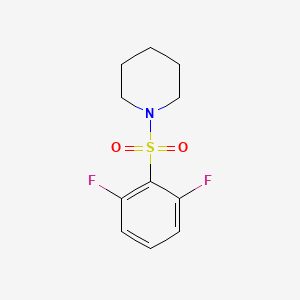

![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)

![Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)](/img/structure/B13737495.png)
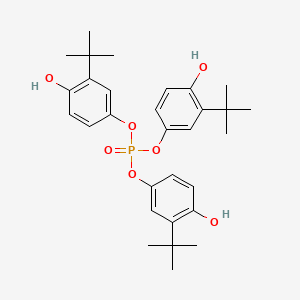
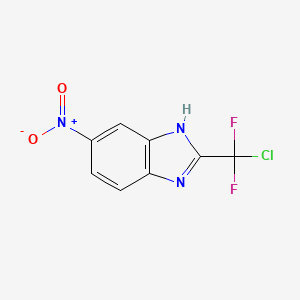
![2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B13737517.png)


![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)
